
1-(2,6-Diethylphenyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Diethylphenyl)-3-phenylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a phenyl group and a 2,6-diethylphenyl group attached to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Diethylphenyl)-3-phenylurea typically involves the reaction of 2,6-diethylphenyl isocyanate with aniline. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the product’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,6-Diethylphenyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and 2,6-diethylphenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles or nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Aplicaciones Científicas De Investigación
1-(2,6-Diethylphenyl)-3-phenylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Diethylphenyl)-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,6-Diethylphenyl)-3-ethylurea: A similar compound with an ethyl group instead of a phenyl group.
1-(2,6-Diethylphenyl)-3-(4-methylphenyl)urea: Another related compound with a 4-methylphenyl group.
Uniqueness
1-(2,6-Diethylphenyl)-3-phenylurea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of phenyl and 2,6-diethylphenyl groups makes it a versatile compound for various applications.
Propiedades
Número CAS |
60986-37-0 |
|---|---|
Fórmula molecular |
C17H20N2O |
Peso molecular |
268.35 g/mol |
Nombre IUPAC |
1-(2,6-diethylphenyl)-3-phenylurea |
InChI |
InChI=1S/C17H20N2O/c1-3-13-9-8-10-14(4-2)16(13)19-17(20)18-15-11-6-5-7-12-15/h5-12H,3-4H2,1-2H3,(H2,18,19,20) |
Clave InChI |
FHPBCFLHEMHKNO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)CC)NC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


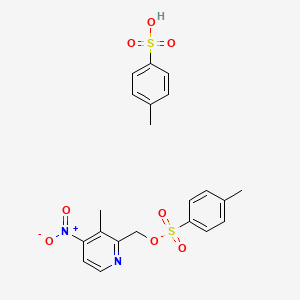
![4-methyl-1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)piperidine](/img/structure/B11946379.png)

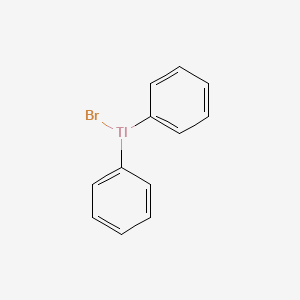

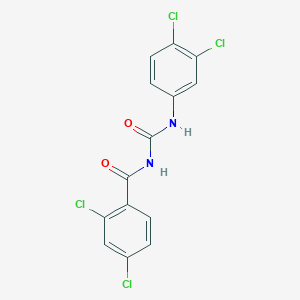

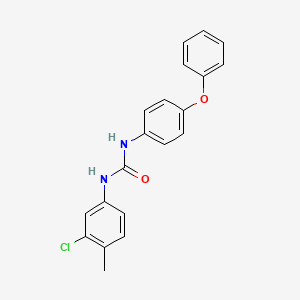
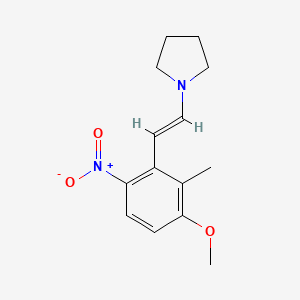


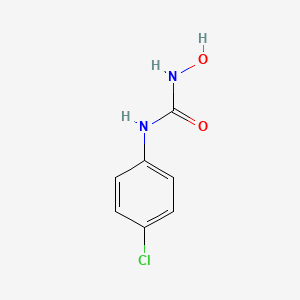

![Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid](/img/structure/B11946471.png)
